

Jak-IN-24 patent WO2016178110 information

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Compound of Interest

Compound Name: *Jak-IN-24*

Cat. No.: *B12392266*

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An In-Depth Technical Guide to the Janus Kinase Inhibitor **Jak-IN-24** (WO2016178110)

This technical guide provides a comprehensive overview of **Jak-IN-24**, a Janus kinase (JAK) inhibitor, with a focus on the information disclosed in patent WO2016178110. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Jak-IN-24 is a potent inhibitor of Janus kinases, a family of enzymes crucial in cytokine signaling pathways. The compound is identified as "Example 129" within the patent literature.

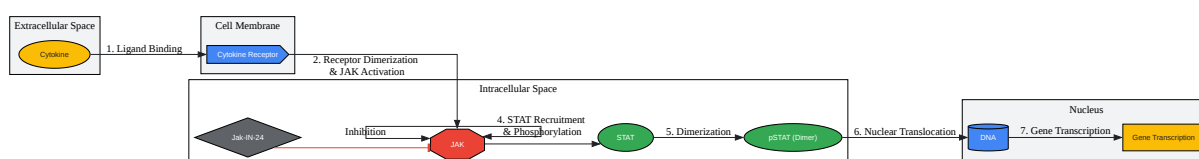
Quantitative Biological Data

The following table summarizes the key quantitative data for **Jak-IN-24**.

Parameter	Value	Conditions
JAK Inhibition IC50	0.534 nM	In the presence of 4 μ M ATP
24 nM	In the presence of 1 mM ATP	
STAT5 Phosphorylation Inhibition IC50	86.171 nM	PBMC IL-15 induced
Human Whole Blood Stability (t1/2)	267.223 min	

Signaling Pathway

The JAK-STAT signaling pathway is the primary target of **Jak-IN-24**. This pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.



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Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of **Jak-IN-24**.

Experimental Protocols

Detailed methodologies for the key experiments cited for **Jak-IN-24** are provided below.

JAK Inhibition Assay

The inhibitory activity of **Jak-IN-24** on Janus kinases was determined using a biochemical assay. The protocol is as follows:

- Assay Components: Recombinant JAK enzyme, a suitable peptide substrate, and ATP.
- Test Compound Preparation: **Jak-IN-24** was serially diluted to various concentrations.
- Reaction Initiation: The kinase reaction was initiated by adding ATP to a mixture of the JAK enzyme, peptide substrate, and the test compound. The reaction was performed at two

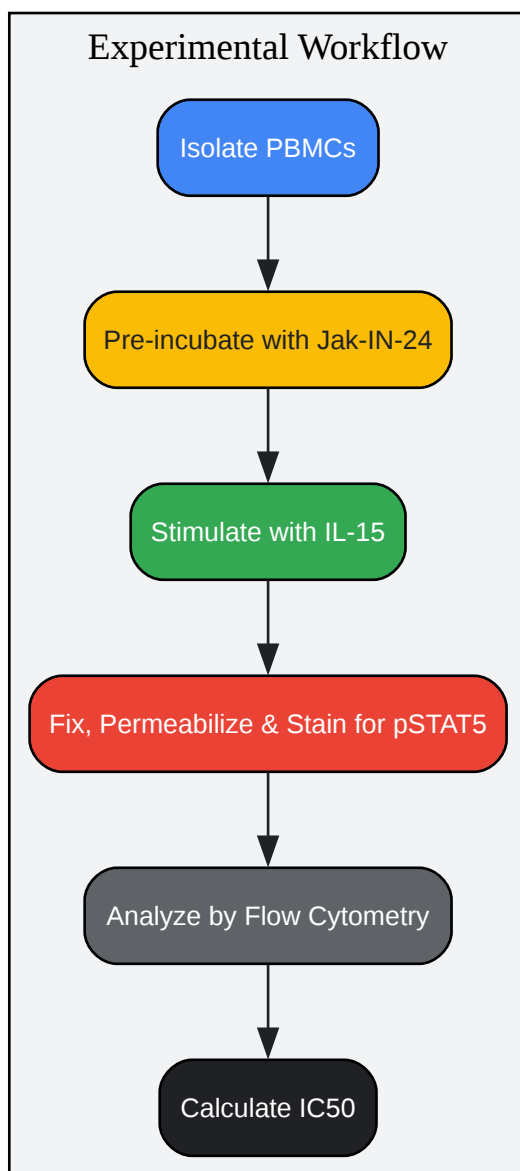
different ATP concentrations (4 μ M and 1 mM) to determine the mode of inhibition.

- Incubation: The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.
- Detection: The level of substrate phosphorylation was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based technology.
- Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

STAT5 Phosphorylation Inhibition Assay in PBMCs

This cellular assay was used to determine the effect of **Jak-IN-24** on the downstream signaling of the JAK pathway.

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
- Compound Treatment: PBMCs were pre-incubated with varying concentrations of **Jak-IN-24**.
- Stimulation: The cells were stimulated with Interleukin-15 (IL-15) to induce the phosphorylation of STAT5.
- Cell Lysis and Staining: After stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
- Flow Cytometry: The level of pSTAT5 was quantified using flow cytometry.
- Data Analysis: The IC₅₀ value was determined by analyzing the dose-response curve of pSTAT5 inhibition.



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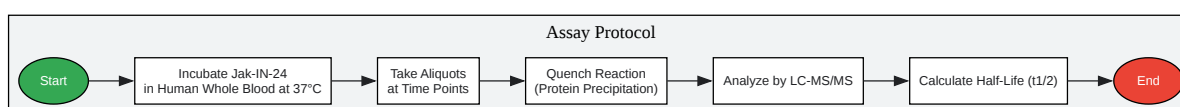
Figure 2: Workflow for the STAT5 Phosphorylation Inhibition Assay.

Human Whole Blood Stability Assay

This assay was performed to evaluate the metabolic stability of **Jak-IN-24** in a physiologically relevant matrix.

- Sample Preparation: Fresh human whole blood was collected.

- **Compound Incubation:** **Jak-IN-24** was added to the whole blood at a defined concentration and incubated at 37°C.
- **Time-Point Sampling:** Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
- **Sample Processing:** The reaction was quenched at each time point by protein precipitation with an organic solvent. The samples were then centrifuged to separate the plasma.
- **LC-MS/MS Analysis:** The concentration of **Jak-IN-24** remaining in the plasma at each time point was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- **Data Analysis:** The half-life ($t_{1/2}$) of the compound was calculated from the disappearance rate of the parent compound over time.



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Figure 3: Workflow for the Human Whole Blood Stability Assay.

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